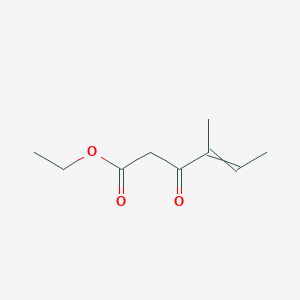

Ethyl 4-methyl-3-oxohex-4-enoate

Description

Properties

IUPAC Name |

ethyl 4-methyl-3-oxohex-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-4-7(3)8(10)6-9(11)12-5-2/h4H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINKTADPVWYJBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(=CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855239 | |

| Record name | Ethyl 4-methyl-3-oxohex-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25654-10-8 | |

| Record name | Ethyl 4-methyl-3-oxohex-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with ethyl 4-methyl-3-oxohex-4-enoate:

Ethyl 4-Ethyl-2-(tosylamino)hex-4-enoate (3e)

Structure: Differs by an ethyl substituent at position 4 and a tosylamino group at position 2. Synthesis: Prepared via a metal-catalyzed reaction using 3-methylenepentane, ethyl-2-tosylaminoacetate, and diethyl phosphate, yielding 25% after chromatography . Key Differences:

- Lower yield compared to simpler esters, likely due to steric hindrance from the ethyl and tosyl groups.

Ethyl 4-Methoxy-3-oxopentanoate

Structure: Replaces the methyl group and double bond with a methoxy group at position 3. Key Differences:

- Lacks the conjugated double bond, reducing utility in pericyclic reactions.

Ethyl 4-Methoxy-4-methyl-3-oxopentanoate

Structure : Features both methoxy and methyl groups at position 4.

Synthesis : Available from one supplier, implying niche applications .

Key Differences :

- The geminal methoxy and methyl groups create steric crowding, which may hinder substrate approach in reactions.

- Increased oxygen content could improve solubility in polar solvents.

Data Tables

Research Findings and Discussion

- Synthetic Challenges: Ethyl 4-ethyl-2-(tosylamino)hex-4-enoate’s low yield (25%) highlights synthetic hurdles in sterically crowded systems, necessitating optimized catalysts or conditions .

- Electronic Effects : Methoxy-substituted analogs (Table 1) demonstrate how electron-donating groups modulate carbonyl reactivity, a critical factor in designing Michael acceptors or catalysts.

- Structural Validation: Tools like SHELXL and ORTEP-III are essential for resolving conformational details, particularly for compounds with complex substituents (e.g., tosylamino groups).

Q & A

Q. Answer :

- NMR :

- IR : Strong stretches at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (α,β-unsaturated ketone).

- Mass spectrometry : Molecular ion ([M+H]⁺) confirms molecular weight.

Advanced: How does hydrogen-bonding topology influence the crystalline packing of this compound?

Answer :

Hydrogen-bonding networks determine crystal packing via:

- Directionality : The ketone and ester groups act as acceptors, forming C=O⋯H–C interactions.

- Graph-set analysis : Classify motifs (e.g., chains, rings) using Etter’s methodology. For example, a study of a similar ester revealed R₂²(8) dimeric rings stabilizing the lattice .

- Thermal motion : High-resolution data (d ≤ 0.8 Å) from synchrotron sources improve hydrogen-atom localization .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in conjugate addition reactions?

Q. Answer :

- Frontier orbitals : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites.

- Transition-state modeling : Simulate pathways for nucleophilic attack at the β-carbon using Gaussian or ORCA.

- Validation : Compare predicted regioselectivity with experimental LC-MS or NMR kinetics .

Basic: What precautions are necessary when handling this compound in laboratory settings?

Q. Answer :

- Ventilation : Use fume hoods due to potential volatility.

- PPE : Nitrile gloves and safety goggles.

- Storage : Inert atmosphere (N₂) at 4°C to prevent hydrolysis .

Advanced: How can researchers address conflicting data between theoretical and experimental dipole moments for this compound?

Q. Answer :

- Solvent effects : Compute gas-phase vs. solution-phase dipole moments (e.g., using COSMO-RS).

- Crystallographic validation : Compare experimental dipole vectors from charge-density analysis (Multiflex) with DFT results .

Basic: What chromatographic methods are effective for purifying this compound?

Q. Answer :

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7 v/v).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for high-purity isolates .

Advanced: How do steric effects from the 4-methyl group influence the compound’s conformational stability?

Q. Answer :

- X-ray analysis : Compare torsion angles (C4–C5–C6–O7) in crystal structures to identify staggered vs. eclipsed conformers .

- DFT energy scans : Rotational barriers >5 kcal/mol indicate significant steric hindrance .

Advanced: What strategies mitigate twinning or disorder in single-crystal X-ray studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.